molecular formula C12H21NO3 B070092 1-Boc-4-Formyl-4-methylpiperidine CAS No. 189442-92-0

1-Boc-4-Formyl-4-methylpiperidine

Cat. No.: B070092
CAS No.: 189442-92-0
M. Wt: 227.3 g/mol
InChI Key: LMKGOFDRKIAUPZ-UHFFFAOYSA-N
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Description

1-Boc-4-Formyl-4-methylpiperidine, also known as tert-butyl 4-formyl-4-methyl-1-piperidinecarboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-4-Formyl-4-methylpiperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a formyl group at the 4-position. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Boc-4-Formyl-4-methylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild to strong oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include carboxylic acids, alcohols, imines, and oximes.

Scientific Research Applications

1-Boc-4-Formyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of neuropharmacology.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Boc-4-Formyl-4-methylpiperidine largely depends on its chemical reactivity. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthetic transformations .

Comparison with Similar Compounds

1-Boc-4-Formyl-4-methylpiperidine can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its combination of the Boc protecting group and the formyl group, providing a balance of stability and reactivity for various synthetic applications.

Properties

IUPAC Name

tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-5-12(4,9-14)6-8-13/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKGOFDRKIAUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623836
Record name tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189442-92-0
Record name tert-Butyl 4-formyl-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-Formyl-4-methylpiperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (4.5 g, 21.10 mmol) in CH2Cl2 (50 mL) at 0° C. was added t-BuOK (3.08 g, 27.4 mmol) followed by MeI (3.96 mL, 63.3 mmol) at 0° C. The resulting mixture was stirred 30 min, and then warmed to room temp and stirred for 1.5 h. The reaction mixture was then poured into brine and the mixture was extracted with dichloromethane, dried (Na2SO4), filtered and concentrated. The residue was then purified by Biotage (0-20% EtOAc/hexane) to afford tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (1.8 g, 7.92 mmol, 37.5% yield) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 9.48 (s, 1H), 3.71-3.66 (m, 2H), 3.19-3.05 (m, 2H), 1.93 (dt, J=13.7, 4.1 Hz, 2H), 1.47 (s, 9H), 1.46-1.37 (m, 2H), 1.10 (s, 3H). LCMS (M+H)=228.1.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.08 g
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reactant
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Quantity
50 mL
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solvent
Reaction Step One
Name
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3.96 mL
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reactant
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brine
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (2.80 g) and methyl iodide (3.60 mL) are added to an ice cold solution of 4-formyl-piperidine-1-carboxylic acid tert-butyl ester (4.00 g) in dichloromethane (24 mL). The mixture is stirred in the cooling bath for 30 min and then at room temperature overnight. Brine is added and the resulting mixture is extracted with dichloromethane. The combined extracts are dried (MgSO4) and concentrated to give the crude title compound that is used without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
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4 g
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reactant
Reaction Step One
Quantity
24 mL
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solvent
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Brine
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tert-butyl 4-formylpiperidine-1-carboxylate (35.0 g, 164.1 mmol) was dissolved in dichloromethane (200 mL) and cooled to 0° C. Potassium tert-butoxide (23.9 g, 213 mmol) was added followed by addition of iodomethane (69.9 g, 492 mmol). The reaction was stirred at 0° C. for 30 minutes, and then warmed to ambient temperature and stirred for 1.5 hr. The reaction mixture was poured into brine (400 mL) and the organic layer was separated, dried, and filtered, and concentrated and purified by silica gel to provide tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate (16.36 g, 72.0 mmol, 43.8% yield).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
69.9 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
400 mL
Type
solvent
Reaction Step Four

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